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Abstract
1-(4-Fluoro-3-hydroxyphenyl)ethanone, also known as 4'-Fluoro-3'-hydroxyacetophenone, is

a key substituted phenol derivative that serves as a valuable intermediate in the synthesis of

pharmaceuticals and other fine chemicals.[1][2] Its utility in drug discovery, particularly as a

building block for complex bioactive molecules, necessitates a thorough understanding of its

structural and conformational properties.[3][4] The electronic effects of the fluorine, hydroxyl,

and acetyl substituents on the phenyl ring dictate its reactivity, intermolecular interactions, and

ultimately, its biological activity in larger molecular constructs. This guide provides a

comprehensive analysis of the molecule's structure and conformation, integrating data from

spectroscopic methods, crystallographic principles, and computational modeling to offer a

holistic view for researchers in medicinal chemistry and materials science.

Synthetic Strategy: The Fries Rearrangement
The synthesis of hydroxyaryl ketones like 1-(4-Fluoro-3-hydroxyphenyl)ethanone is often

achieved through the Fries rearrangement.[5] This reaction involves the conversion of a

phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted

acid.[2] The reaction proceeds via an acyl-group migration from the phenolic oxygen to the

aromatic ring, yielding a mixture of ortho and para isomers.[1] The regioselectivity can be

controlled by adjusting reaction conditions such as temperature and solvent polarity; lower
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temperatures generally favor the para product, while higher temperatures favor the ortho

isomer.[5]
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s-trans Conformer

s-cis Conformer

s_trans

⇌

Methyl group is trans to the C3-OH bond.
Favored due to reduced steric hindrance.

s_cis Methyl group is cis to the C3-OH bond.
Less stable due to potential steric clash.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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